molecular formula C12H14Br2N2 B3058164 Pyridinium, 1,1'-(1,2-ethanediyl)bis-, dibromide CAS No. 882-35-9

Pyridinium, 1,1'-(1,2-ethanediyl)bis-, dibromide

Cat. No.: B3058164
CAS No.: 882-35-9
M. Wt: 346.06 g/mol
InChI Key: DMEHMWWKTXHHMO-UHFFFAOYSA-L
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Description

Pyridinium, 1,1’-(1,2-ethanediyl)bis-, dibromide is a chemical compound. It is structurally diverse and is quite familiar in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

The synthesis of this compound involves a two-electron reduction of 1,1’-(1,2-ethanediyl)bis(pyridinium) dibromide with sodium amalgam . This process results in the formation of meso and dl cyclomers through intramolecular cyclization of the diradical . The meso cyclomer can be thermally converted into the dl cyclomer, while the dl cyclomer can be photolytically converted into the meso cyclomer .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray crystallography . The structure is organized around an inversion center located at the center of the CH2CH2 moiety, and the two pyridine moieties are placed in anti positions with respect to each other .


Chemical Reactions Analysis

The chemical reactions of this compound involve the generation of diradicals, which can be characterized by an ESR triplet spectrum at -196 OC . These diradicals can be generated photochemically from the corresponding cyclomers .

Scientific Research Applications

Ionic Liquid-Modified Materials

Ionic liquids, including pyridinium derivatives, have been extensively studied for their unique properties and their applications in modifying materials for solid-phase extraction and chromatography. Pyridinium-based ionic liquids, due to their versatile chemical structures, have been used to modify silica, polymers, and monoliths, enhancing their functionality in analytical separations and extractions. This has opened new pathways in the development of advanced materials for analytical chemistry, including liquid and gas chromatography as well as capillary electrochromatography (Vidal, Riekkola, & Canals, 2012).

Metal Complexes and Coordination Chemistry

Pyridinium derivatives play a significant role in coordination chemistry, where they act as ligands to form complex structures with metals. These complexes have been extensively studied for their diverse properties, including spectroscopic characteristics, magnetic properties, and biological activities. Research in this area provides insights into the potential of pyridinium-based compounds in developing new materials with specific functional properties, contributing to fields such as materials science, catalysis, and pharmaceuticals (Boča, Jameson, & Linert, 2011).

Environmental Applications

In the context of environmental science, pyridinium derivatives have been explored for their roles in ionic liquids and other materials that can serve as flame retardants. These studies are crucial for understanding the environmental fate, bioaccumulation, and potential toxicological effects of such compounds. This research contributes to the development of safer and more environmentally friendly flame retardants, addressing the global challenge of pollution and toxicity associated with traditional halogenated flame retardants (Zuiderveen, Slootweg, & de Boer, 2020).

Agrochemical Discovery

Pyridinium-based compounds have also been highlighted for their importance in the discovery of new agrochemicals. The structural versatility of pyridinium allows for the development of novel pesticides, including fungicides, insecticides, and herbicides. The application of intermediate derivatization methods in the synthesis of pyridine-based agrochemicals is a promising approach to enhancing the efficiency of discovering new lead compounds in this field, supporting sustainable agriculture and food security (Guan, Liu, Sun, Xie, & Wang, 2016).

Safety and Hazards

The safety data sheet for a similar compound, 1,2-Dibromo-1,2-diphenylethane, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions for the research and application of this compound could involve further exploration of its potential uses in various fields, such as materials science and biological issues related to gene delivery . Further studies could also focus on its potential as a redox non-innocent pyridine diimine ligand system .

Mechanism of Action

Target of Action

Ethylenebis(pyridinium bromide) is a pyridinium-based compound . Pyridinium compounds are known to interact with various targets, including acetylcholinesterase . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the neuromuscular junction . By inhibiting this enzyme, pyridinium compounds can increase the signaling of acetylcholine, relieving symptoms of conditions like myasthenia gravis .

Mode of Action

The mode of action of ethylenebis(pyridinium bromide) is likely similar to other pyridinium compounds. These compounds inhibit the breakdown of acetylcholine by acetylcholinesterase, which facilitates the transmission of impulses across the neuromuscular junction . This results in an increase in acetylcholine signaling, which can help alleviate symptoms of diseases that involve dysfunction at the neuromuscular junction .

Biochemical Pathways

Pyridinium compounds affect the biochemical pathway involving acetylcholine and its receptor at the neuromuscular junction . By inhibiting acetylcholinesterase, these compounds prevent the breakdown of acetylcholine, leading to an increase in acetylcholine signaling . This can have downstream effects on muscle tone and fatigue, among other things .

Pharmacokinetics

Other pyridinium compounds, such as pyridostigmine, have been found to have poor oral absorption (10% to 20%) and a half-life of elimination of 1 to 2 hours

Result of Action

The result of the action of ethylenebis(pyridinium bromide) would depend on its specific targets and mode of action. If it acts similarly to other pyridinium compounds, it could potentially increase acetylcholine signaling, leading to improvements in conditions like myasthenia gravis . .

Action Environment

The action of ethylenebis(pyridinium bromide), like other pyridinium compounds, could be influenced by various environmental factors. For example, the presence of other substances that interact with acetylcholine or acetylcholinesterase could potentially affect the compound’s action . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the compound .

Properties

IUPAC Name

1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2BrH/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14;;/h1-10H,11-12H2;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEHMWWKTXHHMO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC[N+]2=CC=CC=C2.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30889441
Record name Ethylenebis(pyridinium bromide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882-35-9
Record name Pyridinium, 1,1'-(1,2-ethanediyl)bis-, bromide (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 1,1'-(1,2-ethanediyl)bis-, bromide (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylenebis(pyridinium bromide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyridinium, 1,1'-(1,2-ethanediyl)bis-, dibromide
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